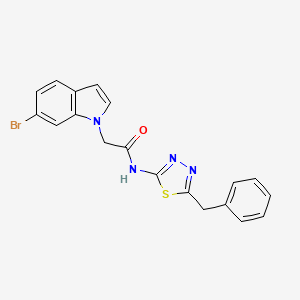
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-1H-benzimidazol-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-1H-benzimidazol-6-yl)propanamide is a complex organic compound that features both isoindoline and benzimidazole moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-1H-benzimidazol-6-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindoline Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Formation of the Benzimidazole Moiety: This can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Coupling of the Two Moieties: The final step involves coupling the isoindoline and benzimidazole moieties through a propanamide linker, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups of the isoindoline moiety.
Substitution: Nucleophilic substitution reactions can take place at various positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with benzimidazole moieties are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Antimicrobial Activity: Similar compounds have shown potential as antimicrobial agents.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry
Dye Synthesis: Compounds with isoindoline structures are often used in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action for 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-1H-benzimidazol-6-yl)propanamide would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Interact with DNA/RNA: Intercalate between DNA/RNA bases, affecting replication and transcription processes.
Modulate Receptors: Act as agonists or antagonists for specific receptors, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1H-benzimidazol-2-yl)propanamide: Similar structure but without the methyl group on the benzimidazole ring.
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-chloro-1H-benzimidazol-6-yl)propanamide: Similar structure but with a chlorine substituent.
Uniqueness
The presence of the methyl group on the benzimidazole ring in 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-1H-benzimidazol-6-yl)propanamide may influence its biological activity, making it more or less effective in certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C19H16N4O3 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
3-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-3H-benzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C19H16N4O3/c1-11-20-15-7-6-12(10-16(15)21-11)22-17(24)8-9-23-18(25)13-4-2-3-5-14(13)19(23)26/h2-7,10H,8-9H2,1H3,(H,20,21)(H,22,24) |
InChI-Schlüssel |
YKQTUMXZEUVSGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)propanamide](/img/structure/B14936390.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide](/img/structure/B14936392.png)
![N-(3-hydroxypropyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B14936399.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B14936400.png)
![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14936408.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14936411.png)
![N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine](/img/structure/B14936413.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-3-yl)acetamide](/img/structure/B14936418.png)

![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14936426.png)
![3-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B14936434.png)

![N-(4-bromophenyl)-2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B14936447.png)
